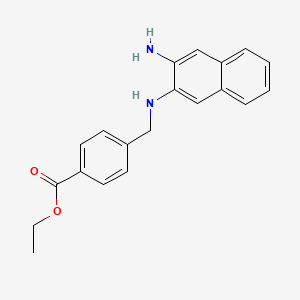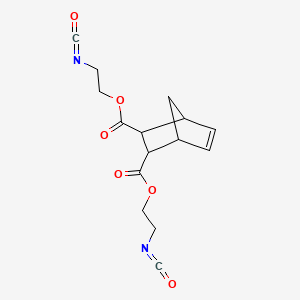
5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester is a chemical compound with a complex structure that includes multiple bonds, rotatable bonds, and rings. This compound is notable for its applications in various fields, including polymer chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester typically involves the reaction of norbornene with dicarboxylic acid under acidic conditions . The preparation of such esters often uses a cyclic anhydride, which has two spatial isomers with endo- and exo-configurations. The opening of each isomer upon interaction with alcohols or phenols leads to the selective formation of endo,endo- or exo,exo-diesters . Industrial production methods may involve large-scale reactions under controlled conditions to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups attached to the norbornene ring.
Substitution: Common reagents for substitution reactions include alcohols and phenols, which interact with the ester groups.
Polymerization: The compound can undergo ring-opening metathesis polymerization (ROMP) to form polymers with different functional groups and properties.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create materials with specific properties.
Medicine: Research into its use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance polymers, such as polyurethanes and polyimides.
Wirkmechanismus
The mechanism of action of 5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester involves its ability to undergo polymerization and form cross-linked networks. The isocyanate groups react with various nucleophiles, such as amines and alcohols, to form urethane and urea linkages. This reactivity is crucial for its applications in creating durable and flexible polymeric materials .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester include:
5-Norbornene-2-acetic acid succinimidyl ester: Used in bioorthogonal reactions and biological imaging.
5-Norbornene-2,3-dicarboxylic acid dimethyl ether: Utilized in the preparation of polymers with different mechanical properties.
Methyl 5-norbornene-2-carboxylate: Another ester derivative used in polymer chemistry.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Eigenschaften
CAS-Nummer |
22637-13-4 |
|---|---|
Molekularformel |
C15H16N2O6 |
Molekulargewicht |
320.30 g/mol |
IUPAC-Name |
bis(2-isocyanatoethyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H16N2O6/c18-8-16-3-5-22-14(20)12-10-1-2-11(7-10)13(12)15(21)23-6-4-17-9-19/h1-2,10-13H,3-7H2 |
InChI-Schlüssel |
VGDKSWYVLAPXJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C(C2C(=O)OCCN=C=O)C(=O)OCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


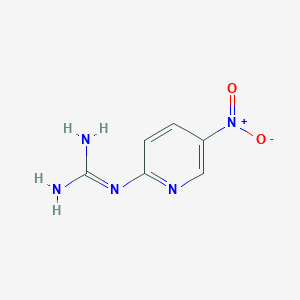
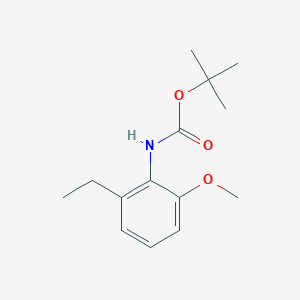
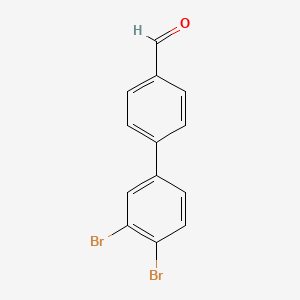
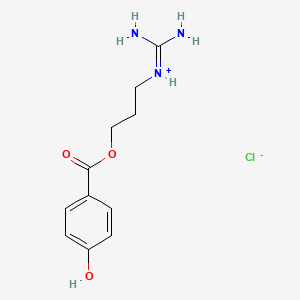

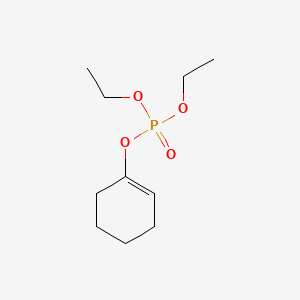
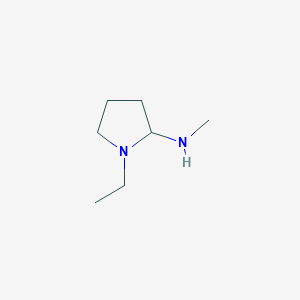
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
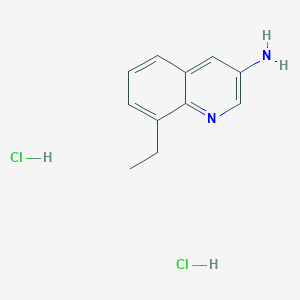
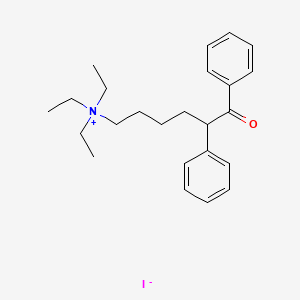
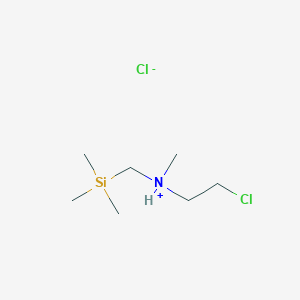

![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
